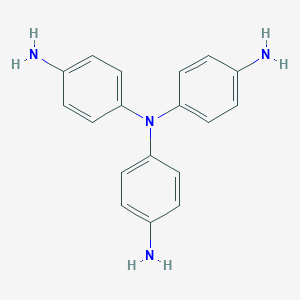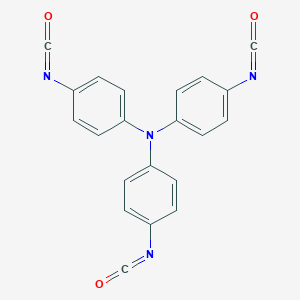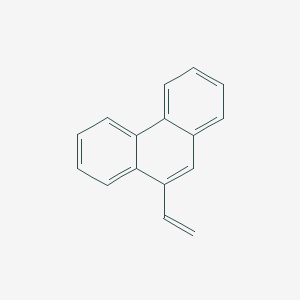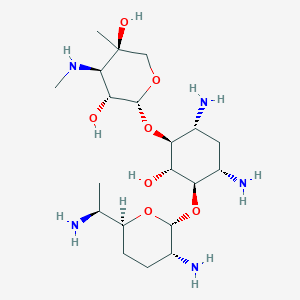
庆大霉素 C2a
描述
顺式-氮杂环丁烷-2,4-二羧酸是一种四元环状氨基酸,其两个羧基位于第二和第四个碳原子处。
科学研究应用
作用机制
顺式-氮杂环丁烷-2,4-二羧酸的作用机制涉及其与酶和受体等分子靶标的相互作用。 例如,研究表明它会抑制高亲和力 L-谷氨酸转运蛋白,从而影响脑中神经递质的调节 。 该化合物独特的结构使其能够与这些靶标上的特定位点结合,调节其活性,并导致各种生物学效应 。
类似化合物:
氮杂环丁烷-2,3-二羧酸: 另一种氮杂环丁烷衍生物,其羧基位于第二和第三个位置。
氮杂环丁烷-2-羧酸: 一种更简单的氮杂环丁烷衍生物,其只有一个羧基位于第二个位置。
独特性: 顺式-氮杂环丁烷-2,4-二羧酸由于其特定的取代模式而具有独特性,这种模式赋予其独特的化学和生物学特性。
生化分析
Biochemical Properties
Gentamicin C2a is known for its ability to bind to the aminoacyl site on the 16S rRNA of the 30S subunit in bacterial ribosomes . This binding disrupts protein synthesis, leading to the inhibition of bacterial growth . The interaction of gentamicin C2a with the ribosomal RNA is a key biochemical property that underlies its antimicrobial activity. Additionally, gentamicin C2a interacts with various enzymes and proteins involved in bacterial metabolism, further contributing to its bactericidal effects .
Cellular Effects
Gentamicin C2a exerts significant effects on bacterial cells by inhibiting protein synthesis. This inhibition leads to the accumulation of incomplete polypeptides and the disruption of cellular processes . In addition to its impact on protein synthesis, gentamicin C2a can affect cell signaling pathways and gene expression, resulting in altered cellular metabolism and function . The compound’s ability to interfere with these critical cellular processes makes it an effective antibiotic against a wide range of bacterial pathogens .
Molecular Mechanism
The molecular mechanism of gentamicin C2a involves its binding to the 16S rRNA of the 30S ribosomal subunit . This binding interferes with the accurate reading of mRNA, leading to the production of faulty proteins . Gentamicin C2a also inhibits the translocation of tRNA and mRNA during protein synthesis, further disrupting the translation process . These molecular interactions are crucial for the antibiotic’s ability to inhibit bacterial growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gentamicin C2a can vary over time. The stability and degradation of gentamicin C2a are important factors that influence its long-term efficacy . Studies have shown that gentamicin C2a remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to gentamicin C2a can also lead to adaptive changes in bacterial cells, such as the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of gentamicin C2a in animal models are dose-dependent. At therapeutic doses, gentamicin C2a effectively inhibits bacterial growth without causing significant toxicity . At higher doses, gentamicin C2a can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to minimize the risk of toxicity while maximizing the antibiotic’s therapeutic benefits .
Metabolic Pathways
Gentamicin C2a is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are essential for bacterial metabolism . The compound’s ability to disrupt these metabolic pathways contributes to its bactericidal effects . Additionally, gentamicin C2a can affect metabolic flux and metabolite levels, further impairing bacterial growth and survival .
Transport and Distribution
The transport and distribution of gentamicin C2a within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of gentamicin C2a in target cells, enhancing its antimicrobial activity . The compound’s distribution within tissues is also influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
Gentamicin C2a is primarily localized in the cytoplasm of bacterial cells, where it exerts its effects on ribosomal RNA and protein synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific compartments within the cell . This precise localization is essential for the antibiotic’s ability to effectively inhibit bacterial growth and proliferation .
准备方法
合成路线和反应条件: 顺式-氮杂环丁烷-2,4-二羧酸的合成通常涉及 1-(甲氧羰基)-1,2-二氢吡啶的电环反应,随后用四氧化钌 (RuO4) 氧化。 反应在 0°C 下进行 80 小时,得到相应的二羧酸 。 然后用重氮甲烷处理产物,将其分离为二甲酯 。
化学反应分析
反应类型: 顺式-氮杂环丁烷-2,4-二羧酸会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂如 RuO4 氧化。
还原: 还原反应可以使用还原剂如氢化铝锂 (LiAlH4) 进行。
常用试剂和条件:
氧化: RuO4 在 0°C 下进行 80 小时。
还原: 无水乙醚中的 LiAlH4。
取代: 在碱性条件下,如胺或醇盐等亲核试剂。
主要产物:
氧化: 顺式-氮杂环丁烷-2,4-二羧酸。
还原: 相应的醇或胺。
取代: 各种取代的氮杂环丁烷衍生物。
相似化合物的比较
Azetidine-2,3-dicarboxylic acid: Another azetidine derivative with carboxyl groups at the second and third positions.
Azetidine-2-carboxylic acid: A simpler azetidine derivative with a single carboxyl group at the second position.
Uniqueness: cis-Azetidine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-BSBKYKEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208485 | |
| Record name | Gentamicin C2a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59751-72-3 | |
| Record name | Gentamicin C2a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTAMICIN C2A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is gentamicin C2a biosynthesized, and how does this process differ from the production of its epimer, gentamicin C2?
A1: Gentamicin C2a and C2 are epimers, meaning they differ in the spatial arrangement of atoms around a single carbon atom. Research indicates that both compounds share a common biosynthetic pathway, diverging only in the final steps involving the chirality of the amine group at the C-6' position. []
Q2: How do different Micromonospora strains utilize sisomicin in their biosynthetic pathways, and what does this tell us about the diversity of aminoglycoside biosynthesis?
A2: Research has unveiled intriguing differences in how various Micromonospora strains utilize sisomicin, a related aminoglycoside. Micromonospora sagamiensis, a known producer of gentamicin C1a and sagamicin, exhibits the ability to transform sisomicin into these compounds. [] This transformation involves a crucial (4', 5')-reduction step, followed by 6'-N-methylation. Interestingly, M. sagamiensis does not produce detectable levels of antibiotic G-52 (6'-N-methylsisomicin) during this process. []
Q3: Can microorganisms degrade gentamicin, and what implications does this have for environmental contamination?
A3: Research has demonstrated the ability of bacterial consortia, specifically AMQD4, to degrade gentamicin in both synthetic media and raw gentamicin sewage. [] This finding has significant implications for understanding the fate and persistence of gentamicin in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


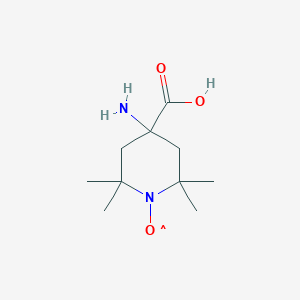
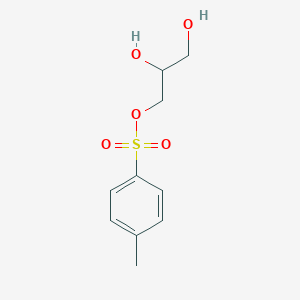
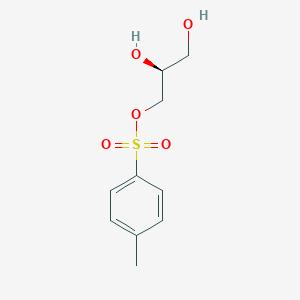
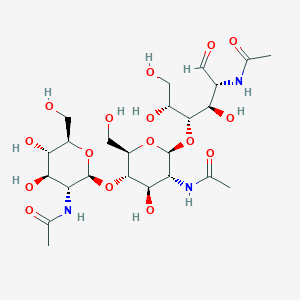

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)



